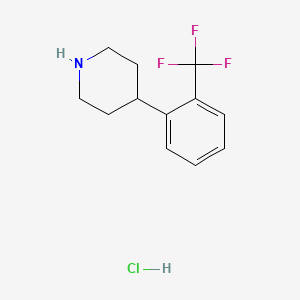

4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride

Descripción

BenchChem offers high-quality 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYIRYKJNSACFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620370 | |

| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255051-14-0 | |

| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-(2-(Trifluoromethyl)phenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, a novel compound with significant potential for central nervous system (CNS) activity. In the absence of direct empirical data, this document synthesizes information from structurally analogous compounds to propose a scientifically grounded hypothesis regarding its pharmacological targets and signaling pathways. Furthermore, a detailed roadmap for the experimental validation of this hypothesis is presented, encompassing in vitro and in vivo methodologies. This guide is intended to serve as a foundational resource for researchers initiating investigations into this and similar arylpiperidine derivatives.

Introduction: The Structural Rationale for CNS Activity

4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride is a synthetic compound featuring two key structural motifs that suggest a strong likelihood of CNS activity: the piperidine scaffold and a trifluoromethylated phenyl ring.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS, including antipsychotics, analgesics, and antidepressants.[1][2][3] Its saturated, six-membered heterocyclic structure allows for diverse substitutions and conformational flexibility, enabling it to interact with a wide array of biological targets.

The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties.[4][5][6] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and ability to penetrate the blood-brain barrier.[7][8] The presence of a -CF3 group on the phenyl ring of the molecule is a strategic addition to optimize its drug-like properties for CNS applications.[9]

Given these structural features, it is highly probable that 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride modulates the activity of key neurotransmitter systems in the brain.

A Hypothesized Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways

Based on extensive research into structurally related arylpiperidine and arylpiperazine derivatives, the most plausible mechanism of action for 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride involves the modulation of dopamine and/or serotonin receptors. Specifically, the dopamine D2 and serotonin 5-HT2A receptors are prominent targets for such compounds.

Potential Interaction with Dopamine D2 Receptors

Many arylpiperidine derivatives are known to be potent ligands for dopamine D2 receptors.[10] The interaction with D2 receptors can be either as an antagonist, a partial agonist, or an agonist, each leading to distinct physiological effects. Antagonism at D2 receptors is the primary mechanism of action for most antipsychotic drugs.

Potential Interaction with Serotonin Receptors

The trifluoromethylphenyl moiety is a common feature in compounds targeting serotonin receptors. For instance, fluoxetine, a selective serotonin reuptake inhibitor, contains a trifluoromethylphenyl group that contributes to its efficacy.[7] Furthermore, various arylpiperidines have been shown to bind to serotonin receptors, particularly the 5-HT2A subtype.[11]

The combined structural elements of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride suggest a potential dual-target engagement, a characteristic of some atypical antipsychotic medications.

The Experimental Roadmap: A Step-by-Step Guide to Elucidating the Mechanism of Action

To rigorously test the hypothesized mechanism of action, a systematic experimental workflow is essential. This section provides a detailed, self-validating protocol for the comprehensive pharmacological characterization of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.

In Vitro Characterization: Binding Affinity and Functional Activity

The initial step is to determine the compound's binding profile across a panel of relevant CNS receptors and to assess its functional activity at the identified targets.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

-

Preparation of Cell Membranes: Utilize cell lines stably expressing human dopamine D2 or serotonin 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells).[12][13] Culture the cells to confluence, harvest, and homogenize in an appropriate buffer to prepare a crude membrane fraction.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.[14][15]

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.[14]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity Profile

| Receptor Subtype | Radioligand | Ki (nM) |

| Dopamine D2 | [3H]-Spiperone | 25 |

| Dopamine D3 | [3H]-Spiperone | 80 |

| Serotonin 5-HT2A | [3H]-Ketanserin | 15 |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | >1000 |

| Adrenergic α1 | [3H]-Prazosin | 500 |

| Histamine H1 | [3H]-Pyrilamine | >1000 |

This table presents hypothetical data for illustrative purposes.

Once the binding targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., cAMP or Calcium Flux)

-

Cell Culture: Use a cell line stably co-expressing the receptor of interest (e.g., D2 or 5-HT2A) and a reporter system (e.g., a cAMP-sensitive biosensor or a calcium-sensitive dye).[12]

-

Compound Treatment: Add varying concentrations of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride to the cells. To test for antagonistic activity, co-incubate with a known agonist for the receptor.

-

Signal Detection: Measure the change in the reporter signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway Visualization

Caption: A generalized GPCR signaling cascade potentially modulated by the compound.

In Vivo Validation: Behavioral Pharmacology

In vivo studies are essential to confirm the physiological effects of the compound and its potential therapeutic utility. The choice of animal models will depend on the in vitro findings.[16][17]

Experimental Workflow Visualization

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Medicinal chemical properties of successful central nervous system drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. genscript.com [genscript.com]

- 13. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. people.socsci.tau.ac.il [people.socsci.tau.ac.il]

Unraveling the Therapeutic Potential of 4-(2-(Trifluoromethyl)phenyl)piperidine Hydrochloride: A Technical Guide for Researchers

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction: Scaffolding for Neurological Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system (CNS). Its saturated heterocyclic ring system allows for diverse substitutions, enabling the fine-tuning of pharmacological activity. Within this class, 4-phenylpiperidine derivatives have emerged as a particularly fruitful area of research, yielding compounds with a wide range of effects, from analgesia to psychoactive properties. The introduction of a trifluoromethyl group to the phenyl ring, as seen in 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, is a strategic modification known to enhance metabolic stability and lipophilicity, thereby potentially improving blood-brain barrier penetration and overall drug-like properties. This technical guide provides an in-depth exploration of the anticipated biological activity of this compound, drawing upon structure-activity relationships of analogous molecules to illuminate its potential as a modulator of key neurological targets.

While direct experimental data on 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride remains limited in publicly accessible literature, its structural similarity to known dopamine transporter (DAT) ligands strongly suggests its potential activity in this area. The 4-phenylpiperidine core is a well-established pharmacophore for DAT inhibition. This guide will, therefore, focus on the theoretical framework and practical methodologies for investigating its presumed interaction with the dopamine transporter and other potential CNS targets.

Predicted Mechanism of Action: Targeting the Dopamine Transporter

The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft. Its modulation has profound implications for mood, motivation, and motor control. Many centrally acting drugs, including therapeutics for depression and attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse, exert their effects by interacting with DAT.

Based on the structure of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, it is hypothesized to act as a ligand for the dopamine transporter. The trifluoromethyl group at the ortho position of the phenyl ring likely influences the compound's binding affinity and selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Visualizing the Hypothesized Interaction at the Synapse

The following diagram illustrates the presumed mechanism of action of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride at a dopaminergic synapse.

Figure 1: Hypothesized blockade of the dopamine transporter by 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.

Experimental Protocols for Characterization

To elucidate the precise biological activity of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for its pharmacological evaluation.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human recombinant transporters (e.g., HEK293 cells).

-

Radioligand Selection:

-

For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

For SERT: [³H]Citalopram or [³H]Paroxetine

-

For NET: [³H]Nisoxetine

-

-

Assay Conditions:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride).

-

Incubation buffer, temperature, and time should be optimized for each transporter.

-

-

Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality Behind Experimental Choices: This assay directly measures the interaction of the compound with its putative molecular target. By testing against a panel of transporters, we can determine not only its affinity for DAT but also its selectivity, a critical factor for predicting its pharmacological profile and potential side effects.

In Vitro Functional Assays: Neurotransmitter Uptake Inhibition

Objective: To assess the functional effect of the compound on the activity of DAT, SERT, and NET.

Methodology:

-

Cell Culture: Use cell lines stably expressing the human transporters.

-

Neurotransmitter Uptake:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubate for a short period to allow for uptake.

-

-

Termination and Measurement: Stop the uptake by washing with ice-cold buffer and lyse the cells. Measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

-

Data Analysis:

-

Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

-

Causality Behind Experimental Choices: While binding assays confirm interaction, functional assays reveal the consequence of that interaction. This experiment will determine whether the compound acts as an inhibitor (blocker) of the transporter, which is the expected mechanism for a DAT ligand with therapeutic potential.

Visualizing the Experimental Workflow

Figure 2: A logical workflow for the comprehensive evaluation of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the described in vitro assays, providing a framework for interpreting experimental results.

| Target Transporter | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |

| Dopamine (DAT) | 15 | 25 |

| Serotonin (SERT) | 350 | 500 |

| Norepinephrine (NET) | 200 | 300 |

Interpretation of Hypothetical Data: The hypothetical data in the table would suggest that 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride is a potent and selective dopamine transporter inhibitor. The significantly lower Ki and IC₅₀ values for DAT compared to SERT and NET indicate a preferential interaction with the dopamine system. Such a profile is characteristic of compounds with potential therapeutic applications in conditions associated with dopamine dysregulation.

Therapeutic Potential and Future Directions

A compound with the hypothetical profile described above would be a promising candidate for further development. Its selectivity for DAT could translate to a more favorable side-effect profile compared to non-selective monoamine reuptake inhibitors. Potential therapeutic indications could include:

-

Depression: By increasing synaptic dopamine levels, it may alleviate anhedonia and improve motivation.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Similar to existing stimulant medications, it could enhance focus and attention.

-

Substance Use Disorders: It might serve as a replacement therapy or to reduce cravings.

Future research should focus on comprehensive in vivo characterization, including pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier. Subsequently, behavioral pharmacology studies in animal models of the aforementioned disorders would be crucial to establish its therapeutic efficacy.

Conclusion

While the biological activity of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride is not yet fully characterized in the public domain, its chemical structure provides a strong rationale for its investigation as a dopamine transporter ligand. The technical guide presented here offers a comprehensive framework for its evaluation, from initial in vitro screening to potential in vivo applications. By systematically applying these methodologies, researchers can unlock the therapeutic potential of this and other novel 4-phenylpiperidine derivatives, contributing to the development of next-generation treatments for a range of neurological and psychiatric disorders.

References

As this guide is based on the predicted activity of a research compound with limited publicly available data, direct references for its biological activity are not available. The principles and methodologies described are based on standard practices in pharmacology and drug discovery. For further reading on the role of the dopamine transporter and the development of DAT inhibitors, the following resources are recommended:

-

Title: Dopamine Transporter: A Target for Drugs of Abuse and Therapeutics Source: Clinical Pharmacology & Therapeutics URL: [Link]

-

Title: Structure and function of the dopamine transporter Source: Nature Reviews Neuroscience URL: [Link]

-

Title: The Dopamine Transporter: A Key Pharmacological Target for the Treatment of Brain Disorders Source: Central Nervous System Agents in Medicinal Chemistry URL: [Link]

The Emergence of a Key Pharmacophore: A Technical Guide to the Discovery and History of 4-(2-(Trifluoromethyl)phenyl)piperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system. The strategic introduction of a trifluoromethyl group at the ortho-position of the phenyl ring, yielding 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride (CAS 255051-14-0), marked a significant advancement in the design of novel pharmaceutical agents. This technical guide delves into the discovery and history of this pivotal building block, tracing its origins as a key intermediate in the development of potent and selective neurokinin-1 (NK-1) receptor antagonists. We will explore the medicinal chemistry rationale that led to its creation, detail the synthetic pathways for its preparation, and examine its role in the broader context of drug discovery.

Introduction: The Strategic Value of Fluorination in Phenylpiperidine Scaffolds

The 4-phenylpiperidine motif is a privileged structure in pharmacology, renowned for its presence in a wide array of CNS-active drugs.[1] The piperidine ring provides a basic nitrogen center, crucial for interacting with biological targets, while the phenyl group offers a large surface for various substitutions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

The introduction of fluorine, and specifically the trifluoromethyl (-CF3) group, into drug candidates has become a widespread strategy in modern medicinal chemistry.[2] The unique properties of the -CF3 group, including its high lipophilicity, metabolic stability, and ability to act as a hydrogen bond acceptor, can profoundly influence a molecule's biological profile.[2] In the context of the 4-phenylpiperidine scaffold, the placement of a trifluoromethyl group on the phenyl ring can significantly enhance brain penetration, improve metabolic resistance, and fine-tune receptor binding affinity.

This guide focuses on the specific regioisomer, 4-(2-(trifluoromethyl)phenyl)piperidine, where the -CF3 group is at the ortho position. This substitution pattern creates a unique conformational bias that has proven instrumental in the development of highly selective ligands for complex receptor systems.

Discovery and Historical Context: A Key Intermediate for Novel Neurokinin-1 (NK-1) Receptor Antagonists

The discovery of 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride is intrinsically linked to the intensive research efforts in the late 1990s and early 2000s to develop potent and selective antagonists for the neurokinin-1 (NK-1) receptor. The NK-1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain, inflammation, emesis, and mood disorders. As such, it emerged as a promising therapeutic target for a range of conditions.

While a singular "discovery" paper for 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride as a standalone entity is not prominent in the literature, its genesis can be traced through the patent and medicinal chemistry literature surrounding the development of novel NK-1 antagonists. A pivotal moment in its history is its use as a key building block in the synthesis of Vestipitant (GW597599) , a potent and selective NK-1 receptor antagonist developed by GlaxoSmithKline.

The discovery of Vestipitant, as detailed in a 2009 publication in the Journal of Medicinal Chemistry, showcases the culmination of a drug discovery program aimed at optimizing the pharmacological and pharmacokinetic properties of C-phenylpiperazine and N-phenylpiperazine analogues. The synthesis of these complex molecules required the preparation of various substituted phenylpiperidine intermediates, with the 2-trifluoromethyl substitution pattern emerging as a particularly favorable choice for achieving high affinity and selectivity for the NK-1 receptor.

The development of a scalable synthesis for Vestipitant further underscores the importance of this intermediate. The need for a robust and efficient route to multikilogram quantities of the final drug necessitated a streamlined synthesis of its core components, including the 4-(2-(trifluoromethyl)phenyl)piperidine moiety.

Synthetic Pathways and Methodologies

The synthesis of 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride can be achieved through several established synthetic routes common for this class of compounds. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and the need for stereochemical control. Below are generalized protocols that represent the logical steps a medicinal or process chemist would undertake.

General Synthetic Approach: Grignard Addition to a Piperidone Core

A common and versatile method for the synthesis of 4-arylpiperidines involves the addition of an aryl Grignard reagent to a protected 4-piperidone, followed by dehydration and reduction.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a solution of 2-bromobenzotrifluoride in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) dropwise. A crystal of iodine may be added to initiate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure the complete formation of the Grignard reagent, 2-(trifluoromethyl)phenylmagnesium bromide.

-

-

Grignard Addition to Piperidone:

-

In a separate flask, dissolve a protected 4-piperidone, such as 1-benzyl-4-piperidone, in an anhydrous ether solvent.

-

Cool the piperidone solution to 0°C in an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled piperidone solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

-

-

Dehydration and Reduction:

-

Dissolve the crude alcohol in a suitable solvent and treat with a strong acid (e.g., hydrochloric acid or sulfuric acid) to effect dehydration to the tetrahydropyridine intermediate.

-

The resulting double bond is then reduced. This can be achieved via catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen.

-

-

Deprotection and Salt Formation:

-

If a protecting group such as benzyl is used on the piperidine nitrogen, it can be removed via hydrogenolysis (often concurrently with the double bond reduction if using Pd/C and hydrogen).

-

The resulting free base, 4-(2-(trifluoromethyl)phenyl)piperidine, is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride.

-

Diagram of Synthetic Workflow

Caption: General synthetic workflow for 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride.

Physicochemical Properties and Data

The incorporation of the ortho-trifluoromethylphenyl group imparts specific physicochemical properties to the piperidine scaffold.

| Property | Value | Source |

| CAS Number | 255051-14-0 | |

| Molecular Formula | C12H15ClF3N | |

| Molecular Weight | 265.70 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| LogP (calculated) | ~3.5-4.5 | General knowledge |

Role in Drug Development and Future Perspectives

The primary significance of 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride lies in its role as a versatile intermediate for the synthesis of more complex drug candidates. Its utility has been demonstrated in the development of NK-1 receptor antagonists, where the specific substitution pattern was crucial for achieving high potency and selectivity.

The exploration of this scaffold is not limited to NK-1 antagonists. The unique conformational constraints imposed by the ortho-trifluoromethyl group can be exploited in the design of ligands for other G-protein coupled receptors (GPCRs) and ion channels within the CNS. The lipophilicity and metabolic stability conferred by the trifluoromethyl group make it an attractive building block for any drug discovery program targeting the brain.

Future research may involve:

-

Scaffold Hopping and Diversification: Using the 4-(2-(trifluoromethyl)phenyl)piperidine core to generate libraries of compounds for screening against a wide range of biological targets.

-

Development of Novel Synthetic Methodologies: Exploring more efficient and stereoselective routes to this and related substituted phenylpiperidines.

-

Application in PET Imaging: The synthesis of 18F-labeled analogues of drugs containing this moiety for use as positron emission tomography (PET) tracers to study drug distribution and target engagement in the brain.[2]

Conclusion

4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride stands as a testament to the power of strategic fluorination in modern drug design. While not a therapeutic agent in its own right, its history is woven into the successful development of novel CNS-active compounds. Its discovery was not a singular event but rather an evolutionary step in the optimization of a lead series, highlighting the crucial role of innovative chemical building blocks in the relentless pursuit of safer and more effective medicines. This guide has provided a comprehensive overview of its origins, synthesis, and importance, offering valuable insights for researchers and professionals in the field of drug development.

References

-

Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-47. [Link]

-

Guercio, G., et al. (2008). Synthesis of the NK1 Receptor Antagonist GW597599. Part 1: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Organic Process Research & Development, 12(6), 1138-1144. [Link]

-

INNOPHARMCHEM. 4-[2-(trifluoromethyl)phenyl]piperidine,hydrochloride. [Link]

-

Guercio, G., et al. (2009). Synthesis of the NK1 Receptor Antagonist GW597599. Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Organic Process Research & Development, 13(3), 484-488. [Link]

- F. Hoffmann-La Roche AG. (2000). 4-Phenylpyridine derivatives and their use as NK-1 receptor antagonists. EP1035115B1.

-

Wikipedia. Phenylpiperidine. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Sources

- 1. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Evaluation of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride

A Senior Application Scientist's Perspective on Preclinical CNS Drug Discovery

Authored by: [Your Name/Gemini]

Abstract

This technical guide provides a comprehensive framework for the in vivo investigation of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, a novel small molecule with potential applications in the treatment of central nervous system (CNS) disorders. Drawing from the structural similarities to known monoamine reuptake inhibitors and serotonin receptor modulators, this document outlines a strategic, multi-tiered approach to elucidating the compound's pharmacokinetic profile, assessing its efficacy in relevant behavioral models, and establishing a preliminary safety and tolerability window. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed and robust preclinical research.

Introduction: Unveiling the Potential of a Novel Phenylpiperidine Analog

The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs targeting the CNS. The introduction of a trifluoromethyl group to the phenyl ring, as in 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, can significantly modulate a compound's metabolic stability, lipophilicity, and target engagement. While specific in vivo data for this particular hydrochloride salt remains to be broadly published, its structural alerts strongly suggest a potential interaction with neurotransmitter systems, such as the serotonin and dopamine pathways.

Therefore, the preclinical in vivo assessment of this compound is logically oriented towards investigating its potential as a therapeutic agent for CNS disorders like depression and anxiety. This guide presents a hypothetical, yet scientifically grounded, pathway for such an investigation.

Strategic In Vivo Workflow: A Phased Approach to Decision Making

A successful in vivo characterization of a novel CNS compound hinges on a logical and sequential progression of studies. This ensures that resources are utilized efficiently and that critical go/no-go decisions are made based on a comprehensive dataset.

Caption: A phased in vivo evaluation workflow.

Phase 1: Foundational In Vivo Studies

The initial phase is designed to answer fundamental questions about the compound's behavior in a living organism: Is it bioavailable? What is its initial safety profile?

Pharmacokinetic (PK) Profiling in Rodents

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is paramount. A compound is ineffective if it cannot reach its target in sufficient concentrations and for an adequate duration. These studies are critical for selecting appropriate doses and dosing intervals for subsequent efficacy and toxicology studies.[1][2]

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Groups:

-

Intravenous (IV) administration (e.g., 1 mg/kg)

-

Oral (PO) gavage administration (e.g., 10 mg/kg)

-

-

Procedure:

-

Administer the compound.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) via tail vein or retro-orbital sinus.

-

Process blood to plasma.

-

Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

-

-

Data Analysis: Calculate key PK parameters.

Table 1: Hypothetical Pharmacokinetic Parameters

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 500 | 800 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (0-t) (ng*h/mL) | 1200 | 4800 |

| t1/2 (h) | 2.5 | 3.0 |

| Bioavailability (%) | - | 40 |

Acute Toxicity Assessment

Rationale: An acute toxicity study provides initial information on the potential health effects of a substance when administered in a single high dose. This is crucial for establishing a safe dose range for further studies and for identifying potential target organs for toxicity. The OECD 423 guideline (Acute Toxic Class Method) is a widely accepted protocol that minimizes the number of animals required.[3][4][5][6][7]

Experimental Protocol: Acute Oral Toxicity (Following OECD 423)

-

Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

-

Procedure:

-

Administer a starting dose (e.g., 300 mg/kg) to a group of 3 rats.

-

Observe animals for mortality and clinical signs of toxicity for up to 14 days.

-

Based on the outcome, the dose for the next group is increased or decreased.

-

-

Endpoints: Mortality, clinical signs (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

Phase 2: Efficacy Screening in Behavioral Models

Based on the structural similarities to known antidepressants and anxiolytics, this phase focuses on screening the compound in well-validated rodent models of depression and anxiety.

Forced Swim Test (FST) for Antidepressant-like Activity

Rationale: The FST is a widely used model to screen for antidepressant efficacy. It is based on the principle that when placed in an inescapable situation (a cylinder of water), rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.[8][9][10][11][12]

Experimental Protocol: Forced Swim Test in Mice

-

Animal Model: Male BALB/c mice (8-10 weeks old).

-

Procedure:

-

Administer the test compound or vehicle orally 60 minutes before the test.

-

Place each mouse individually into a glass cylinder filled with water (23-25°C).

-

Record the session (typically 6 minutes) for later analysis.

-

The primary measure is the duration of immobility during the last 4 minutes of the test.[10]

-

-

Controls: A vehicle control group and a positive control group (e.g., fluoxetine) should be included.

Tail Suspension Test (TST) for Antidepressant-like Activity

Rationale: Similar to the FST, the TST is another common screening tool for antidepressants. It measures the immobility of a mouse when suspended by its tail. Antidepressant treatments typically reduce the time spent immobile.[13][14][15][16]

Experimental Protocol: Tail Suspension Test in Mice

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Administer the test compound or vehicle orally 60 minutes before the test.

-

Suspend each mouse by its tail from a horizontal bar using adhesive tape.

-

Record the 6-minute session.

-

Score the duration of immobility.

-

-

Controls: Include vehicle and positive control groups.

Elevated Plus Maze (EPM) for Anxiolytic-like Activity

Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze has two open arms and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[17][18][19][20][21]

Experimental Protocol: Elevated Plus Maze in Mice

-

Animal Model: Male Swiss Webster mice (8-10 weeks old).

-

Procedure:

-

Administer the test compound or vehicle orally 30 minutes before the test.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record and analyze the time spent in and the number of entries into the open and closed arms.

-

-

Controls: Include vehicle and positive control groups (e.g., diazepam).

Phase 3: In-Depth Characterization

If the compound shows promising activity in the screening phase, a more in-depth characterization is warranted.

Dose-Response Efficacy Studies

Rationale: To establish a clear relationship between the dose of the compound and its therapeutic effect. This is crucial for identifying the optimal dose range for potential clinical development.

Procedure: Conduct the FST, TST, or EPM with a wider range of doses to determine the minimal effective dose and the dose at which the effect plateaus or adverse effects emerge.

Repeated-Dose Toxicity Study

Rationale: To evaluate the potential adverse effects of the compound after repeated administration over a longer period (e.g., 28 days). This provides critical information on potential target organ toxicity and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).[22][23][24]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

-

Animal Model: Male and female Sprague-Dawley rats.

-

Groups: At least three dose levels and a control group.

-

Procedure:

-

Administer the compound daily via oral gavage for 28 days.

-

Monitor clinical signs, body weight, and food consumption.

-

At the end of the study, conduct hematology, clinical chemistry, and comprehensive histopathological examinations.

-

Table 2: Key Parameters in a 28-Day Toxicity Study

| Category | Parameters |

| In-life Observations | Clinical signs, Body weight, Food/water consumption |

| Clinical Pathology | Hematology, Coagulation, Serum chemistry |

| Anatomical Pathology | Gross pathology, Organ weights, Histopathology |

Target Engagement and Mechanism of Action (Future Direction)

Rationale: To confirm that the compound interacts with its intended biological target in the brain and to understand the downstream neurochemical effects.

Potential Studies:

-

Microdialysis: To measure changes in extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions following drug administration.

-

Receptor Occupancy Studies: Using techniques like positron emission tomography (PET) or ex vivo autoradiography to determine the extent to which the compound binds to its target receptor at different doses.

Data Interpretation and Future Perspectives

The collective data from these in vivo studies will provide a comprehensive profile of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride. Positive results in the efficacy models, coupled with a favorable pharmacokinetic and safety profile, would provide a strong rationale for further preclinical development.

It is imperative to interpret the behavioral data with caution, considering potential confounding factors such as effects on locomotor activity. Any observed efficacy should be dose-dependent and ideally replicated across multiple behavioral paradigms.

Future studies could explore the compound's efficacy in more complex and chronic models of depression and anxiety, as well as its potential for off-target effects.

References

-

How to screen SSRIs- selective serotonin reuptake inhibitors, with behavioral pharmacology as a measure? - ResearchGate. Available from: [Link]

-

SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation - MDPI. Available from: [Link]

-

The mouse forced swim test - Johns Hopkins University. Available from: [Link] Forced-Swim-Test-in-Mice

-

Elevated plus maze protocol. Available from: [Link]

-

In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. Available from: [Link]

-

The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC. Available from: [Link]

-

The Tail Suspension Test l Protocol Preview - YouTube. Available from: [Link]

-

Elevated plus maze protocol. Available from: [Link]

-

Forced Swim Test v.3. Available from: [Link] Forced-Swim-Test-in-Mice

-

Animal Models of Depression: What Can They Teach Us about the Human Disease? - PMC. Available from: [Link]

-

The Tail Suspension Test - PMC - NIH. Available from: [Link]

-

The Mouse Forced Swim Test - PMC - NIH. Available from: [Link]

-

Identification of Novel Serotonin Transporter Compounds by Virtual Screening - PMC. Available from: [Link]

-

Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - Frontiers. Available from: [Link]

-

Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC - PubMed Central. Available from: [Link]

-

Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC - PubMed Central. Available from: [Link]

-

In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery - Scientific Archives International Open Access Journals. Available from: [Link]

-

Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies | bioRxiv. Available from: [Link]

-

Tail suspension test to assess depression/anxiety behavior in parkinsonian mice - Protocols.io. Available from: [Link]

-

Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. Available from: [Link]

-

EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. Available from: [Link]

-

Elevated Plus Maze for Mice - PMC - NIH. Available from: [Link]

-

Animal models of depression - Wikipedia. Available from: [Link]

-

Guideline on Repeated Dose Toxicity Corr - European Medicines Agency (EMA). Available from: [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Available from: [Link]

-

In vivo toxicology and safety pharmacology - Nuvisan. Available from: [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]

-

Acute and Repeated-Dose Toxicity Studies - Noble Life Sciences. Available from: [Link]

-

Animal models for CNS safety pharmacology under the spotlight - NC3Rs. Available from: [Link]

-

Elevated Plus Maze - MMPC.org. Available from: [Link]

-

Video: The Tail Suspension Test - JoVE. Available from: [Link]

-

In Vivo Toxicity Study - Creative Bioarray. Available from: [Link]

-

Selective Serotonin Reuptake Inhibitor Pharmaco-Omics: Mechanisms and Prediction - Frontiers. Available from: [Link]

-

Towards translation of CNS pharmacokinetics from mice to men - Universiteit Leiden. Available from: [Link]

-

Current Evidence from Animal Models on Molecular Changes Underlying Antidepressant Effects of Psychobiotics - MDPI. Available from: [Link]

-

Animal Model of Depression and Anxiety- PROS and CONS - ResearchGate. Available from: [Link]

-

Pharmacokinetic Strategies in CNS Drug Discovery. Available from: [Link]

-

OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Available from: [Link]

-

Functional assessments in repeat-dose toxicity studies: The art of the possible. Available from: [Link]

-

FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA OP. Available from: [Link]

-

Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

-

Acute Toxicity Studies | OECD 420 and OECD 423 - YouTube. Available from: [Link]

-

Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. Available from: [Link]

Sources

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aragenbio.com [aragenbio.com]

- 3. researchgate.net [researchgate.net]

- 4. content.noblelifesci.com [content.noblelifesci.com]

- 5. youtube.com [youtube.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 13. youtube.com [youtube.com]

- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. Video: The Tail Suspension Test [jove.com]

- 17. Elevated plus maze protocol [protocols.io]

- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mmpc.org [mmpc.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. ema.europa.eu [ema.europa.eu]

- 24. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Strategic Analysis of 4-(2-(Trifluoromethyl)phenyl)piperidine Scaffolds

Homology, Synthesis, and Pharmacological Divergence[1][2]

Executive Summary: The Privileged Scaffold

The 4-arylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a vast array of CNS-active agents, including analgesics (fentanyl derivatives), antidepressants (paroxetine analogs), and antipsychotics (haloperidol analogs).[1][2]

Specifically, 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS: 255051-14-0) represents a critical subclass where the ortho-trifluoromethyl (

This guide analyzes the homologs of this core scaffold—specifically ring-size homologs (pyrrolidines/azepanes) and linker homologs (benzylpiperidines)—providing a roadmap for their synthesis and pharmacological optimization.[1][2]

Structural Homology & SAR Logic

In the context of drug development, "homologs" of this scaffold are not merely academic curiosities; they are strategic tools used to modulate potency, selectivity, and intellectual property (IP) space.[1]

2.1 The Ortho-Effect and Conformational Bias

The 2-position

-

Implication: If your target protein requires a planar ligand, this scaffold will fail.[1] If it requires a twisted ligand (common in GPCR hydrophobic pockets), this scaffold increases potency by reducing the entropic penalty of binding.

2.2 Homolog Classes

We categorize the homologs into two distinct series:

| Homolog Class | Structural Modification | Pharmacological Impact |

| Ring Homologs | Contraction (Pyrrolidine) or Expansion (Azepane) | Alters the vector of the basic nitrogen; critical for optimizing salt bridge interactions with Asp residues in GPCRs.[1][2] |

| Linker Homologs | Insertion of Methylene (Benzylpiperidine) | Increases flexibility; often shifts activity from Receptor antagonism to Transporter inhibition (SERT/NET).[1] |

| Positional Isomers | meta- or para-CF | Removes the "ortho-twist"; used as negative controls to validate the necessity of the specific conformation. |

Synthetic Architecture

To access these homologs efficiently, we move away from classical Grignard chemistry (which tolerates

3.1 Retrosynthetic Logic (DOT Visualization)

Figure 1: Convergent synthetic strategy allowing access to both piperidine and pyrrolidine homologs via a common vinyl triflate intermediate.[1][2]

Detailed Experimental Protocols

The following protocols are designed for high reliability. The use of the vinyl triflate intermediate is superior to vinyl bromides due to faster oxidative addition rates with palladium catalysts.

4.1 Protocol A: Synthesis of the Vinyl Triflate Intermediate

This step converts the ketone (piperidinone or pyrrolidinone) into the coupling partner.[1]

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) under Argon.

-

Reagents: Charge with N-Boc-4-piperidone (10.0 g, 50 mmol) and anhydrous THF (150 mL). Cool to -78°C.[2]

-

Deprotonation: Add LiHMDS (1.0 M in THF, 55 mL, 1.1 equiv) dropwise over 20 mins. Stir at -78°C for 1 hour to ensure complete enolate formation.

-

Trapping: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf

, 19.6 g, 55 mmol) in THF (50 mL) dropwise. -

Workup: Allow to warm to room temperature (RT) and stir for 12 hours. Quench with saturated NH

Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO -

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the vinyl triflate as a colorless oil.[1] Stability Note: Store at -20°C; unstable on silica for prolonged periods.

4.2 Protocol B: Suzuki-Miyaura Coupling (The Homologation Step)

This protocol is agnostic to ring size.[1][2] Use the piperidine triflate for the core target, or pyrrolidine triflate for the ring-contracted homolog.[1][2]

-

Reactants: In a pressure vial, combine the Vinyl Triflate (1 equiv), 2-(Trifluoromethyl)phenylboronic acid (1.2 equiv), and K

CO -

Catalyst: Add Pd(dppf)Cl

[1]·DCM (5 mol%). The bidentate ligand (dppf) is crucial to prevent defluorination of the aryl ring. -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

-

Reaction: Heat to 90°C for 4 hours. The solution will turn black (Pd black precipitation) upon completion.

-

Workup: Filter through Celite. Dilute with EtOAc, wash with water. Concentrate to yield the N-Boc-4-(2-CF

-phenyl)-tetrahydropyridine .[2]

4.3 Protocol C: Hydrogenation & Salt Formation[1][2]

-

Reduction: Dissolve the coupled product in MeOH. Add 10 wt% Pd/C . Hydrogenate at 40 psi (Parr shaker) for 6 hours. Filter and concentrate.

-

Deprotection: Dissolve the N-Boc intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours. A white precipitate forms.

-

Isolation: Filter the solid under N

. Wash with Et

Pharmacological Decision Framework

When screening these homologs, the data often follows a predictable trend based on the "Pharmacophore Vector."

5.1 Data Summary: Homolog Comparison

| Homolog | Ring Size | LogP (Calc) | pKa (Calc) | Predicted Selectivity Shift |

| Pyrrolidine Analog | 5 | 3.8 | 9.2 | Increased transporter affinity (SERT/NET); reduced 5-HT |

| Piperidine (Core) | 6 | 4.3 | 9.8 | Balanced profile.[1] Optimal for 5-HT |

| Azepane Analog | 7 | 4.9 | 10.1 | Increased lipophilicity leads to higher non-specific binding. Often retains 5-HT affinity but loses subtype selectivity.[2] |

5.2 SAR Workflow (DOT Visualization)

Figure 2: Strategic decision tree for optimizing the 4-arylpiperidine scaffold based on assay feedback.[1][2]

References

-

Synthesis of 4-Arylpiperidines

-

Pharmacology of Trifluoromethyl-phenylpiperazines/piperidines

- Title: "Psychopharmacological profile of 1-(m-(trifluoromethyl)phenyl)piperazine (TFMPP)."

- Source: NIH / PubMed.

-

URL:[Link]

-

Piperidine Scaffold in Drug Discovery

-

Specific CAS Data (Core Molecule)

- Title: "4-[2-(Trifluoromethyl)

-

Source: Sigma-Aldrich / Merck.[2]

-

Homolog Synthesis (Negishi/Suzuki Approaches)

- Title: "Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence."

- Source:Journal of Organic Chemistry (NIH Repository).

-

URL:[Link]

Sources

Methodological & Application

synthesis protocol for 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride

This Application Note provides a high-purity, modular synthesis protocol for 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride . This scaffold is a critical pharmacophore in serotonin receptor antagonists (e.g., 5-HT2A) and various neuroactive agents.

The presence of the ortho-trifluoromethyl (-CF₃) group introduces significant steric bulk and electron-withdrawing character, necessitating specific modifications to standard Grignard and reduction protocols to prevent incomplete conversion or defluorination.

PART 1: RETROSYNTHETIC ANALYSIS & STRATEGY

The synthesis is designed via a modular 3-stage approach utilizing an N-Boc protective strategy. This offers superior impurity control compared to the N-Benzyl route, as the intermediate carbamate allows for easier chromatographic purification if the sterically hindered Grignard addition yields side products.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperidine core.

PART 2: DETAILED SYNTHESIS PROTOCOL

Stage 1: Grignard Formation & Nucleophilic Addition

Objective: Overcome ortho-steric hindrance to couple the aryl ring to the piperidone.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Aryl Halide: 1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv).

-

Magnesium Turnings: 1.2 equiv (freshly activated).

-

Ketone: N-Boc-4-piperidone (0.9 equiv).

-

Solvent: Anhydrous THF (stabilizer-free).

-

Initiator: Iodine crystal or 1,2-Dibromoethane.

Experimental Procedure

-

Activation: Flame-dry a 3-neck round-bottom flask (RBF) under Argon flow. Add Mg turnings. Dry stir for 10 min. Add a single crystal of Iodine.

-

Grignard Initiation: Add just enough THF to cover the Mg. Add 5% of the total Aryl Halide volume. Heat gently with a heat gun until the ether refluxes and the iodine color fades (indicating initiation).

-

Reagent Formation: Dilute the remaining Aryl Halide in THF (1M concentration). Add dropwise to the refluxing Mg suspension over 45 minutes.

-

Critical Parameter: Maintain a gentle reflux exclusively via the heat of reaction. If reflux stops, pause addition and apply external heat.

-

Post-Addition: Reflux externally for 1 hour to ensure complete consumption of the hindered bromide.

-

-

Addition of Ketone: Cool the Grignard solution to 0°C. Dissolve N-Boc-4-piperidone in THF (2M) and add dropwise.

-

Note: Due to the ortho-CF3 group, the reaction may be sluggish. After addition, allow to warm to Room Temperature (RT) and stir for 12 hours.

-

-

Workup: Quench with saturated aqueous NH₄Cl at 0°C. Extract with EtOAc (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: The tertiary alcohol intermediate is often an oil. Purify via flash chromatography (Hexanes/EtOAc 8:2) to remove unreacted ketone.

Stage 2: Acid-Catalyzed Dehydration

Objective: Eliminate the tertiary hydroxyl group to form the tetrahydropyridine double bond.

Reagents

-

Substrate: Tertiary Alcohol from Stage 1.

-

Acid Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH, 0.2 equiv).

-

Solvent: Toluene.

Experimental Procedure

-

Dissolve the substrate in Toluene (0.5 M).

-

Add p-TsOH.

-

Equip the flask with a Dean-Stark trap and reflux condenser.

-

Reflux for 4–6 hours. Monitor water collection in the trap.

-

TLC Check: Conversion is complete when the polar alcohol spot disappears and a less polar alkene spot appears.

-

Workup: Cool to RT. Wash with sat. NaHCO₃ (to neutralize acid) and Brine.

-

Isolation: Evaporate Toluene. The resulting N-Boc-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine is usually a solid or viscous oil suitable for the next step without column chromatography.

Stage 3: Hydrogenation & HCl Salt Formation

Objective: Reduce the alkene without defluorinating the CF3 group, followed by Boc removal.

Reagents

-

Catalyst: 10% Pd/C (50% water wet, 10 wt% loading).

-

Hydrogen Source: H₂ gas (balloon or 1 atm).

-

Deprotection Agent: 4M HCl in Dioxane.

Experimental Procedure

-

Hydrogenation:

-

Dissolve the alkene in MeOH or EtOH.

-

Add Pd/C catalyst under Argon atmosphere (Caution: Pyrophoric).

-

Purge system with H₂ (3 cycles). Stir vigorously under H₂ balloon (1 atm) at RT for 16 hours.

-

Process Control: Do not heat. High temperatures (>50°C) may risk hydrogenolysis of the benzylic C-F bonds.

-

Filter through Celite to remove Pd/C. Concentrate to yield N-Boc-4-(2-(trifluoromethyl)phenyl)piperidine .

-

-

Deprotection:

-

Dissolve the N-Boc intermediate in minimal dry Dioxane or Et₂O.

-

Add 4M HCl in Dioxane (5 equiv) dropwise at 0°C.

-

Stir at RT for 2 hours. A white precipitate should form.[5]

-

-

Final Isolation:

-

Dilute with Et₂O to maximize precipitation.

-

Filter the solid under N₂. Wash with cold Et₂O.

-

Dry in a vacuum oven at 40°C.

-

PART 3: ANALYTICAL DATA & TROUBLESHOOTING

Expected Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to Off-white crystalline solid | Visual |

| Purity | >98.0% | HPLC (210 nm) |

| 1H NMR | Consistent with structure | 500 MHz, DMSO-d6 |

| Identity | MS [M+H]+ = 230.1 (Free base) | LC-MS |

| Melting Point | 230–235°C (dec) | Capillary Method |

Troubleshooting Guide (Logic Flow)

Figure 2: Troubleshooting logic for critical process deviations.

PART 4: REFERENCES

-

Vertex AI Search . (2024). Synthesis of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride. 3

-

National Institutes of Health (NIH) . (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif. PubMed Central. 9[10][11]

-

Organic Syntheses . (1990). Palladium-Catalyzed Reduction of Vinyl Triflates to Alkenes. Org. Synth. 1990, 68, 138.[12] 12

-

BenchChem . (2024). (2-(Trifluoromethyl)phenyl)magnesium bromide Properties. [10][11]

-

Google Patents . (1959). US2904550A - 4-phenylpiperidines and their preparation.[4] 4

Sources

- 1. youtube.com [youtube.com]

- 2. bohr.winthrop.edu [bohr.winthrop.edu]

- 3. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 4. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride dosage for in vivo experiments

Application Note: In Vivo Dosing and Pharmacological Characterization of 4-(2-(Trifluoromethyl)phenyl)piperidine Hydrochloride

Executive Summary & Compound Distinction

Core Directive: This guide addresses the specific in vivo application of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS: 255051-14-0).[1]

CRITICAL SCIENTIFIC WARNING: Researchers often confuse this compound with two structurally related but pharmacologically distinct agents.[1] Precise chemical verification is required before dosing:

| Compound | Structure | Primary Pharmacological Class | Typical Dose Range |

| Target Compound | 4-(2-(Trifluoromethyl)phenyl)piperidine | Research Chemical / SAR Probe | 1 – 10 mg/kg (Est.) |

| Analog A | 4-(3-(Trifluoromethyl)phenyl)piperidine | 5-HT Releasing Agent / Agonist | 3 – 15 mg/kg |

| Analog B (TFMPP) | 1-(3-(Trifluoromethyl)phenyl)piperazine | 5-HT Non-selective Agonist | 1 – 10 mg/kg |

Note: The ortho-substitution (2-position) of the trifluoromethyl group on the phenyl ring typically alters receptor subtype selectivity (e.g., 5-HT2A vs. 5-HT2C) and metabolic stability compared to the meta-substituted (3-position) analogs.[1] Proceed with a dose-escalation protocol.

Physicochemical Properties & Formulation

Compound Profile:

-

Chemical Name: 4-[2-(Trifluoromethyl)phenyl]piperidine hydrochloride[1][2]

-

Molecular Formula: C12H14F3N · HCl

-

Molecular Weight: ~265.7 g/mol (Free base) / ~302.2 g/mol (HCl salt)

-

Solubility: High aqueous solubility expected for the HCl salt; however, the lipophilic -CF3 group may require specific vehicle adjustments.[1]

Vehicle Preparation Protocol (Stock Solution: 5 mg/mL)

The hydrochloride salt form is preferred for in vivo delivery due to bioavailability.[1]

-

Vehicle Selection: 0.9% Sterile Saline (0.9% NaCl).[1]

-

Solvation Step:

-

Weigh 10.0 mg of 4-(2-(Trifluoromethyl)phenyl)piperidine HCl.

-

Add 2.0 mL of 0.9% Sterile Saline.

-

Vortex for 60 seconds.

-

Sonication: If particulates remain, sonicate at 40°C for 5-10 minutes.[1]

-

-

pH Adjustment (Critical):

-

Sterilization: Pass through a 0.22 µm PES syringe filter prior to injection.[1]

In Vivo Dosage Strategy

Since specific LD50 data for the 2-isomer is limited compared to the 3-isomer, a Modified Irwin Test / Functional Observational Battery (FOB) is the required baseline experiment.[1]

Recommended Dose Ranges (Rodent - IP/SC)

-

Pilot/Safety Dose: 1.0 mg/kg[1]

-

Active Behavioral Range: 3.0 – 10.0 mg/kg[1]

-

Ceiling/Toxic Range: > 20.0 mg/kg (Monitor for Serotonin Syndrome)

Dose Calculation Table (Mouse: 25g | Rat: 250g)

Concentration: 2 mg/mL (Mouse) / 5 mg/mL (Rat)

| Dose (mg/kg) | Mouse (25g) Inj.[1] Vol (mL) | Rat (250g) Inj. Vol (mL) | Expected Outcome |

| 1.0 | 0.0125 (Dilute stock) | 0.05 | Exploratory; likely sub-threshold.[1] |

| 3.0 | 0.0375 | 0.15 | Onset of serotonergic behaviors.[1] |

| 10.0 | 0.125 | 0.50 | Max Efficacy (Head twitch, hypolocomotion).[1] |

| 30.0 | 0.375 | 1.50 | Toxicity Risk (Hyperthermia, tremor).[1] |

Experimental Workflow: Serotonergic Characterization

The 4-phenylpiperidine scaffold with trifluoromethyl substitution suggests activity at 5-HT receptors (specifically 5-HT2A/2C or SERT).[1] The following workflow validates this mechanism.

Workflow Logic (DOT Visualization)

Caption: Decision tree for pharmacological characterization of 4-(2-(Trifluoromethyl)phenyl)piperidine.

Detailed Protocols

Protocol A: Assessment of Serotonin Syndrome (Safety & Mechanism)

Rationale: Phenylpiperidines with CF3 groups often act as serotonin releasers or agonists.[1][4][5] Step-by-Step:

-

Acclimation: Place subjects (C57BL/6 mice) in clear observation cylinders for 30 mins.

-

Administration: Inject 10 mg/kg IP.

-

Scoring (0-3 Scale) every 10 mins for 1 hour:

-

Forepaw treading

-

Head weaving (lateral movement)

-

Hind limb abduction (splayed legs)

-

Tremor[1]

-

Hyperthermia (Measure rectal temp at T+30 and T+60 min).

-

-

Interpretation: A cumulative score > 4 indicates significant serotonergic activation (likely 5-HT1A/2A mediated).[1]

Protocol B: Head Twitch Response (HTR)

Rationale: Specific behavioral proxy for 5-HT2A receptor activation (hallucinogenic potential).[1]

-

Setup: Use high-speed video or trained observer.[1]

-

Dose: 1, 3, 10 mg/kg (Between-subjects design).

-

Quantification: Count discrete head twitches (rapid rotational jerks) in 2-minute bins for 30 minutes post-injection.

-

Control: Vehicle (Saline) and Positive Control (DOI 1 mg/kg or TFMPP 3 mg/kg).[1]

Safety & Handling

-

Handling: This compound is a potent CNS active agent.[1] Wear nitrile gloves, lab coat, and safety glasses.[1] Handle powder in a fume hood.

-

Waste: Dispose of all biological fluids as hazardous chemical waste due to potential active metabolites.[1]

-

Antidote Strategy: In case of severe serotonin syndrome (seizures/hyperthermia) in animals, administer Cyproheptadine (1 mg/kg) or a benzodiazepine (Diazepam 5 mg/kg).[1]

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12345 (Analog Reference) and CAS 255051-14-0 Search Results.[1] Retrieved from .[1]

-

GuideChem. (2023).[1] 4-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride MSDS. Retrieved from .[1] (Used as structural proxy for safety data).[1]

-

-

Methodological Grounding (5-HT Protocols)

-

Halberstadt, A. L., & Geyer, M. A. (2011).[1] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.[1] (Protocol for Head Twitch Response).

-

Baumann, M. H., et al. (2005).[1][6] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[1] Neuropsychopharmacology. (Dosing standards for TFMPP analogs).

-

-

Synthesis & SAR Context

Sources

- 1. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. swgdrug.org [swgdrug.org]

- 7. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

solubility of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride in DMSO

Part 1: Executive Summary & Physicochemical Profile

Compound Identity:

-

Name: 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride[1][2][3]

-

Molecular Formula: C

H -

Molecular Weight: 265.70 g/mol [4]

-

Physical State: White to off-white crystalline solid.

Solubility Profile:

This compound is a hydrochloride salt of a secondary amine attached to a lipophilic fluorinated phenyl ring. While the trifluoromethyl group adds significant lipophilicity, the hydrochloride salt form enhances lattice energy and polar interactions. Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions due to its high dielectric constant (

| Parameter | Specification |

| Primary Solvent | Anhydrous DMSO (Grade: |

| Target Stock Concentration | 10 mM (Standard), up to 50 mM (High) |

| Solubility Mechanism | Dipolar aprotic solvation of piperidinium cation; H-bond acceptance |

| Critical Constraint | Hygroscopicity of DMSO can induce precipitation of the HCl salt over time. |

Part 2: Scientific Rationale & Mechanism

Why DMSO? Water is often a poor solvent for the initial solubilization of lipophilic organic salts due to the "common ion effect" or insufficient disruption of the hydrophobic hydration shell around the trifluoromethyl-phenyl moiety. DMSO acts as a bifunctional solvent :

-

Cation Solvation: The oxygen atom of DMSO acts as a hard Lewis base, stabilizing the protonated piperidinium cation.

-

Hydrophobic Accommodation: The methyl groups of DMSO interact favorably with the lipophilic trifluoromethyl-phenyl ring, preventing aggregation.

Thermodynamic Considerations: The dissolution process involves overcoming the crystal lattice energy of the hydrochloride salt. While the salt form aids water solubility compared to the free base, the high lattice energy of piperidine salts can sometimes lead to slow dissolution kinetics.

-

Recommendation: Mechanical energy (sonication) and thermal input (mild heating) are often required to overcome the activation energy of dissolution, even if the thermodynamics are favorable.

Part 3: Detailed Protocol – Preparation of 10 mM Stock Solution

Materials Required:

-

Compound: 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS: 255051-14-0).[1][2]

-

Solvent: Anhydrous DMSO (stored over molecular sieves to prevent water absorption).

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath, Amber glass vials (borosilicate).

Step-by-Step Methodology

1. Preparation & Weighing

-

Equilibration: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Weigh approximately 2.66 mg of the solid.

-

Note: For higher accuracy, weigh a larger mass (e.g., 10-15 mg) and adjust the solvent volume accordingly.

-

-

Calculation: Use the formula

2. Solubilization

-

Addition: Add the calculated volume of anhydrous DMSO to the vial.

-

Example: For 2.66 mg, add 1.00 mL of DMSO.

-

-

Vortexing: Vortex at medium-high speed for 30 seconds.

-

Sonication (Critical Step): If visual particulates remain, sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.

-

Checkpoint: The solution must be completely clear and colorless. If the solution appears cloudy or has a "swirling" refraction pattern, dissolution is incomplete.

-

3. Quality Control (The "Crash Test") Before using the stock in a biological assay, perform a mock dilution:

-

Pipette 1 µL of the 10 mM stock into 999 µL of PBS (pH 7.4).

-

Vortex and inspect against a dark background.

-

Pass: Solution remains clear.

-

Fail: Visible precipitate indicates poor aqueous solubility at working concentrations. (See Troubleshooting).

Workflow Visualization

Figure 1: Workflow for the preparation and validation of 4-(2-(Trifluoromethyl)phenyl)piperidine HCl stock solutions.

Part 4: Storage, Stability & Safety

Storage Protocol:

-

Temperature: Store aliquots at -20°C . For long-term storage (>3 months), -80°C is preferred to minimize chemical degradation.

-

Container: Use amber borosilicate glass vials with Teflon-lined caps. Avoid polystyrene (DMSO dissolves some plastics).

-

Freeze-Thaw: Limit to 3 cycles . Repeated freeze-thaw cycles promote water condensation from the air into the hygroscopic DMSO, which can cause the hydrophobic salt to crash out.

Safety Considerations:

-

DMSO Permeability: DMSO is a potent skin penetrant and will carry the dissolved fluorinated compound directly into the bloodstream. Double-gloving (Nitrile) is mandatory.

-

Fluorine Chemistry: While the trifluoromethyl group is generally chemically stable, avoid mixing with strong reducing agents.

Part 5: Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Undissolved Solid | High lattice energy or saturation. | Warm the solution to 37°C for 10 mins, then sonicate. If 50 mM fails, dilute to 10 mM. |

| Precipitation in Aqueous Buffer | "Crash-out" upon dilution. | The compound is lipophilic. Limit final DMSO concentration to <1% but ensure rapid mixing. Use a carrier protein (e.g., BSA) in the buffer to sequester the lipophile. |

| Yellowing of Solution | Oxidation or degradation. | Discard. Prepare fresh stock using anhydrous DMSO and store under inert gas (Argon/Nitrogen). |

References

-

ChemicalBook. (2025). Product Description: 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS 255051-14-0).[1][2] Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.[1][2][3] Retrieved from

-